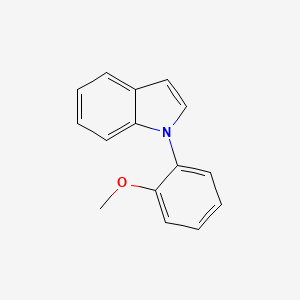
1-(cyclohexylmethyl)-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-1H-Pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(cyclohexylmethyl)-1H-Pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(cyclohexylmethyl)-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles into pyrazolines or other reduced forms.
Substitution: Pyrazoles can undergo substitution reactions, such as N-arylation, where an aryl group is introduced at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as aryl halides and copper powder are often employed in N-arylation reactions.
Major Products Formed
Oxidation: Pyrazolones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced forms.
Substitution: N-arylpyrazoles and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-1H-Pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(cyclohexylmethyl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like alcohol dehydrogenase and interact with estrogen receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazole: The parent compound of the pyrazole family, characterized by a five-membered ring with two adjacent nitrogen atoms.
4-bromo-1-(cyclohexylmethyl)-1H-pyrazole:
3,5-disubstituted pyrazoles: Pyrazole derivatives with substitutions at the 3 and 5 positions, often used in medicinal chemistry.
Uniqueness
1-(cyclohexylmethyl)-1H-Pyrazole is unique due to its specific cyclohexylmethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it a valuable scaffold for further modifications and applications .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)pyrazole |
InChI |
InChI=1S/C10H16N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h4,7-8,10H,1-3,5-6,9H2 |
Clave InChI |
SLBLIQDPVAGKAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8782270.png)

![Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B8782280.png)



![Propanedinitrile, [[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene]-](/img/structure/B8782310.png)
![2-Amino-2-(5-bromo-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B8782332.png)


![3-bromo-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8782366.png)
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)

